(R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its unique structural features, which include an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, it may undergo reactions with hydrohalic acids, producing an alkyl halide and water . The specific mode of action would depend on the nature of the target and the biochemical context.
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, it could participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It might also be involved in reactions at the benzylic position, which can be resonance stabilized .
Pharmacokinetics
Similar compounds are known to be absorbed into the systemic circulation, distributed throughout the body, metabolized (often in the liver), and excreted (mainly by the kidneys) .
Result of Action
The compound’s reactions could lead to various outcomes, such as the formation of new compounds or the modification of existing ones .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the key intermediate, ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol.
Reaction Conditions: The intermediate is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate.
Purification: The intermediate is purified using techniques such as crystallization or chromatography.
Conversion to Hydrochloride: The purified intermediate is then converted to the hydrochloride salt using hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride: The enantiomer of the compound with different chiral properties.
2-Amino-2-(4-(tert-butyl)phenyl)ethanol: The free base form without the hydrochloride salt.
4-(tert-Butyl)phenylamine: A structurally related compound with similar functional groups.
Uniqueness
®-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other related compounds.
Properties
IUPAC Name |
(2R)-2-amino-2-(4-tert-butylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14;/h4-7,11,14H,8,13H2,1-3H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLMNRBNEGHVNB-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.